N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form the intermediate 4-chloro-2-(2-chlorobenzoyl)aniline.
Coupling with Naphthamide: The intermediate is then coupled with 3-methoxy-2-naphthamide under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
- N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-iodoacetamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide is unique due to the presence of the methoxy group on the naphthamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKVPLPJXEJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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